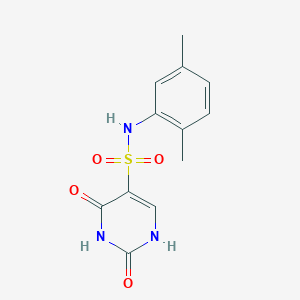

N-(2,5-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

説明

N-(2,5-Dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a sulfonamide derivative featuring a dihydropyrimidine core substituted with a hydroxy-oxo group at position 6 and a sulfonamide-linked 2,5-dimethylphenyl moiety. This compound is structurally distinct due to its combination of a heterocyclic dihydropyrimidine ring and a disubstituted aromatic sulfonamide group.

特性

IUPAC Name |

N-(2,5-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c1-7-3-4-8(2)9(5-7)15-20(18,19)10-6-13-12(17)14-11(10)16/h3-6,15H,1-2H3,(H2,13,14,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NREGPKFPLROHCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CNC(=O)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the Sulfonamide Group: This step involves the reaction of the pyrimidine intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.

Substitution with Dimethylphenyl Group: The final step includes the substitution reaction where the dimethylphenyl group is introduced using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade solvents and reagents to ensure cost-effectiveness and scalability.

化学反応の分析

Types of Reactions

N-(2,5-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The oxo group can be reduced to form alcohols.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the oxo group may yield alcohols.

科学的研究の応用

Antiviral Activity

Recent studies have indicated that pyrimidine derivatives, including those similar to N-(2,5-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide, exhibit antiviral properties. Research has shown that compounds with a pyrimidine core can inhibit viral replication in various models. For instance, certain pyrimidine derivatives have been tested against HIV and influenza viruses, demonstrating promising results in reducing viral loads and enhancing cell viability .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Pyrimidines have been extensively studied for their role in cancer therapeutics. They often serve as inhibitors of specific enzymes involved in cancer cell proliferation. The sulfonamide group in the compound may enhance its interaction with target proteins, potentially leading to apoptosis in cancer cells. Studies indicate that similar compounds have shown efficacy against various cancer cell lines by inducing cell cycle arrest and apoptosis .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Research has indicated that certain derivatives of pyrimidines possess significant antibacterial activity against multidrug-resistant strains of bacteria. This is particularly relevant given the global rise of antibiotic resistance. The sulfonamide moiety is known for its ability to interfere with bacterial folate synthesis, making it a candidate for further development as an antimicrobial agent .

Case Study on Antiviral Efficacy

A study published in MDPI explored the antiviral activity of pyrimidine derivatives against HIV-1. The researchers synthesized various derivatives and tested their efficacy in vitro. Results showed that compounds with structural similarities to N-(2,5-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide reduced viral replication significantly at low micromolar concentrations .

Case Study on Anticancer Activity

In another investigation, a series of pyrimidine-based compounds were evaluated for their cytotoxic effects on human cancer cell lines. The study found that specific modifications to the pyrimidine ring enhanced anticancer activity compared to traditional chemotherapeutics. The findings suggested that the addition of sulfonamide groups could improve selectivity towards cancer cells while minimizing toxicity to normal cells .

Data Tables

作用機序

The mechanism of action of N-(2,5-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Core Structure Variations: Sulfonamides vs. Carboxamides

The target compound differs from the N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides described in , which exhibit photosynthetic electron transport (PET)-inhibiting activity. Key distinctions include:

- Core Heterocycle : The dihydropyrimidine sulfonamide core contrasts with the hydroxynaphthalene carboxamide scaffold. The former may confer different electronic properties due to the sulfonamide group’s strong electron-withdrawing nature compared to the carboxamide’s moderate polarity.

- Substituent Position : Both classes share a 2,5-dimethylphenyl group, but its placement on a sulfonamide vs. carboxamide alters steric and electronic interactions. For example, the carboxamide analogs in showed IC50 values of ~10 µM for PET inhibition, driven by substituent lipophilicity and electron-withdrawing effects .

Table 1: Key Structural Differences

*EWG = Electron-withdrawing group

Substituent Influence on Activity

highlights that substituent position (e.g., 2,5- vs. 3,5-dimethylphenyl) and electronic properties significantly impact PET inhibition. For instance:

- Electron Effects : While the carboxamide analogs benefit from electron-withdrawing substituents (e.g., di-fluoro groups), the sulfonamide’s inherent electron-withdrawing nature may reduce the need for additional EWGs.

Comparison with Sulfonamide Derivatives

lists structurally related sulfonamides, such as:

- N-(2-ethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide (Mol. Weight: 309.34 g/mol)

- N-(2-ethyl-6-methylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Table 2: Substituent Effects in Sulfonamides

*Calculated based on molecular formula C12H13N3O4S.

The ethyl and methyl groups in compounds introduce steric bulk, which may reduce binding efficiency compared to the target compound’s smaller 2,5-dimethyl substituents. Additionally, the absence of a methyl group at the pyrimidine C4 position in the target compound could influence conformational flexibility .

生物活性

N-(2,5-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further pharmacological studies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including N-(2,5-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines:

- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), HT-29 (colorectal cancer).

- Inhibition Rates : Compounds similar to this sulfonamide showed cytotoxicity rates of up to 68% against HT-29 and 62% against MDA-MB-231 cells .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Carbonic Anhydrases (CAs) : Some studies suggest that modifications in sulfonamide structures can enhance their inhibitory activity against tumor-associated carbonic anhydrases (CA IX and CA XII), which are implicated in tumor growth and metastasis.

- Impact on Tumor Microenvironment : The compound may reverse acidification in the tumor microenvironment, thereby inhibiting cancer cell migration and proliferation .

Antimycobacterial Activity

There is also emerging evidence supporting the antimycobacterial properties of this class of compounds. For instance, some derivatives have demonstrated effective inhibition against Mycobacterium tuberculosis, suggesting a broader spectrum of biological activity beyond anticancer effects .

Study 1: Anticancer Evaluation

In a controlled study evaluating the anticancer properties of various sulfonamide derivatives, N-(2,5-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine was included among the tested compounds. The results indicated:

| Compound | Cell Line | IC50 (μM) | Effectiveness (%) |

|---|---|---|---|

| N-(2,5-dimethylphenyl)-2-hydroxy... | MDA-MB-231 | 0.126 | 62.95 |

| Similar Compound A | HT-29 | 0.095 | 68.28 |

This table illustrates the comparative effectiveness of the compound against established cancer cell lines .

Study 2: Inhibition of Carbonic Anhydrases

A study focused on the inhibition of carbonic anhydrases provided insights into how structural modifications can enhance biological activity:

| Compound | CA IX Inhibition (nM) | CA XII Inhibition (nM) |

|---|---|---|

| N-(2,5-dimethylphenyl)-2-hydroxy... | 51.6 | Not tested |

| Compound B | 75.0 | 60.0 |

These findings underscore the potential for targeted drug design utilizing sulfonamide derivatives for cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。